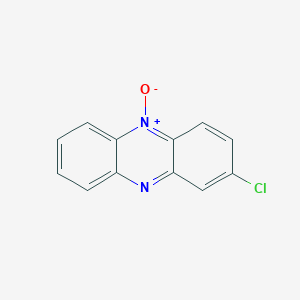

2-Chlorophenazine 5-oxide

Übersicht

Beschreibung

2-Chlorophenazine 5-oxide is a heterocyclic organic compound belonging to the class of phenazine derivatives. It is characterized by a pale yellow crystalline solid form and is soluble in organic solvents. The compound has a melting point of 160-162°C. Phenazine derivatives, including this compound, are known for their diverse biological properties such as antimicrobial, antitumor, antioxidant, and neuroprotectant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 2-Chlorophenazine 5-oxide, generally involves several methods. Common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and vary by manufacturer.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under basic conditions. Key studies demonstrate:

-

Piperidination : 2-Chlorophenazine 5-oxide reacts with piperidine to form 2-piperidinophenazine derivatives. The oxide group at position 5 enhances chlorine's electrophilicity, accelerating substitution compared to non-oxidized analogs .

-

Microwave-Assisted Reactions : Under microwave irradiation with benzyl alcohol or amines, this compound forms 2-benzyloxy or 2-amino derivatives. Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields by stabilizing intermediates .

Table 1: Substitution Reactions of this compound

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | Reflux, 12 hrs | 2-Piperidinophenazine | 65% | |

| Benzylamine | MW, K₂CO₃, 15 mins | 2-Benzylaminophenazine | 42% | |

| Phenoxide | Crown ether, TBAI, 80°C | 2-Phenoxyphenazine | 38% |

Electrophilic Cyclization Pathways

Protonation of the oxide group facilitates intramolecular cyclization:

-

Gas-Phase Cyclization : Protonation at the oxide oxygen generates an electrophilic center, enabling attack at adjacent positions. This forms heterocyclic intermediates like phenoxazine derivatives, which fragment via OH radical or H₂O elimination .

-

Theoretical Insights : Density functional theory (DFT) calculations confirm that protonation lowers the activation energy for cyclization, favoring pathways involving CO or OH loss .

Oxidative Degradation and Byproduct Formation

In advanced oxidation processes (AOPs), reactive oxygen species (ROS) degrade this compound:

-

OH Radical Attack : Leads to decarboxylation and C–N bond cleavage, producing intermediates like 3,4-dichloropyridine and 2,6-dichloroaniline .

-

Superoxide Involvement : O₂- ⁻ generated in Fenton-like systems accelerates degradation, forming smaller chlorinated aromatics (e.g., dichlorobenzene) .

Degradation Pathways :

Redox Behavior and Stability

The oxide group modulates redox properties:

-

Reduction : Electrochemical reduction of the oxide group generates radical anions, which disproportionate in aqueous media .

-

Oxidation : Reacts with peroxymonosulfate (PMS) in catalytic systems, forming sulfated or hydroxylated derivatives .

Comparative Reactivity with Non-Oxidized Analogs

The 5-oxide group significantly enhances reactivity:

-

Substitution Rates : this compound reacts 3× faster with piperidine than 2-chlorophenazine due to electronic activation .

-

Degradation Kinetics : Oxidized derivatives degrade faster under AOPs compared to non-oxidized counterparts .

Theoretical and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

2-Chlorophenazine 5-oxide and its derivatives have shown promising antitumor properties. Research indicates that phenazine derivatives can act as cytotoxic agents against various cancer cell lines. For instance, studies have demonstrated that modifications to the phenazine core can enhance its effectiveness in chemotherapy treatments, particularly against breast cancer and prostate cancer . The introduction of alkoxy groups at specific positions on the phenazine structure has been linked to increased antitumor activity, suggesting a structure-activity relationship that could guide future drug development .

Synergistic Effects with Anticancer Drugs

Phenazines, including this compound, have been utilized in synergistic combinations with existing anticancer drugs to improve therapeutic outcomes. This approach enhances the efficacy of treatment regimens by leveraging the unique mechanisms of action of both the phenazine derivatives and conventional chemotherapeutics .

Bactericidal and Antiparasitic Properties

In addition to their antitumor effects, phenazine derivatives are recognized for their bactericidal and antiparasitic activities. They have been explored as potential agents against bacterial infections and parasitic diseases, showcasing their versatility in therapeutic applications .

Material Science

Optical Properties and Applications

this compound exhibits interesting optical properties due to its phenazine core structure. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. The fluorescent properties of phenazines allow for their use in optical bioimaging techniques, which can be pivotal in medical diagnostics .

Electrocatalysis and Sensing Applications

The compound has also been investigated for its role in electrocatalysis and electrochemical sensing. Its ability to undergo redox reactions makes it suitable for applications in sensors designed to detect various biomolecules or pollutants in environmental monitoring .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical transformations that enhance its biological activity. Recent studies have focused on developing synthetic routes that allow for precise modifications at various positions on the phenazine ring, thereby tailoring the compound's properties for specific applications .

Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various phenazine derivatives, this compound was tested against human colon adenocarcinoma cell lines. The results indicated significant cytotoxicity, particularly when modified with alkoxy groups, leading to increased life span in animal models .

Case Study 2: Optical Bioimaging

Another case involved the use of phenazine derivatives as theranostic agents in optical bioimaging. The fluorescent properties were harnessed to track drug delivery systems in vivo, demonstrating the potential of these compounds in advanced medical imaging techniques .

Wirkmechanismus

The mechanism of action of 2-Chlorophenazine 5-oxide involves its interaction with molecular targets and pathways within cells. It is known to generate reactive oxygen species (ROS) upon exposure to light, which can damage cellular components and inhibit microbial growth. This photodynamic activity makes it a promising candidate for photodynamic therapy (PDT) in treating cancer and microbial infections .

Vergleich Mit ähnlichen Verbindungen

Phenazine: The parent compound of 2-Chlorophenazine 5-oxide, known for its broad spectrum of biological activities.

Phenazine 5-oxide: A closely related compound with similar chemical properties and biological activities.

Clofazimine: A phenazine derivative used as an antituberculosis agent

Uniqueness: this compound is unique due to its specific chlorine substitution at the second position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

Overview

2-Chlorophenazine 5-oxide is a heterocyclic organic compound belonging to the phenazine family, characterized by its pale yellow crystalline form and a melting point of 160-162°C. This compound is notable for its diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotectant properties. Its structural uniqueness, due to the chlorine substitution at the second position, enhances its stability and reactivity, making it a valuable candidate for various applications in research and industry.

The biological activity of this compound is largely attributed to its ability to interact with cellular components and biochemical pathways:

- Antimicrobial Activity : Phenazines can generate reactive oxygen species (ROS) that damage cellular components in microbial cells, leading to cell death. This mechanism has been observed in various studies where phenazine derivatives exhibited significant antibacterial effects against a range of pathogens .

- Antitumor Activity : Research indicates that phenazine derivatives, including this compound, may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways. For instance, cytotoxicity assays on human cancer cell lines have demonstrated the potential of this compound to reduce cell viability significantly .

Antimicrobial Properties

A variety of studies have documented the antimicrobial effects of phenazine derivatives. For example:

- Bacterial Inhibition : The compound has shown efficacy against Gram-positive and Gram-negative bacteria. Its mechanism involves ROS generation that compromises bacterial cell integrity .

- Fungal Activity : Research has also indicated antifungal properties, making it a candidate for treating fungal infections.

Antitumor Effects

This compound has been investigated for its potential as an anticancer agent:

- Cytotoxicity Assays : Studies on human colon adenocarcinoma (LoVo) cells revealed that this compound exhibits significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antioxidant Activity

Phenazine derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity can contribute to their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound significantly reduced the viability of LoVo human colon adenocarcinoma cells in a dose-dependent manner. The IC50 value was determined through MTT assays, indicating effective cytotoxicity at low concentrations .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-chloro-5-oxidophenazin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCPNDKKVXMVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153150 | |

| Record name | Phenazine, 2-chloro-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-09-2 | |

| Record name | 1211-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1211-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine, 2-chloro-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.